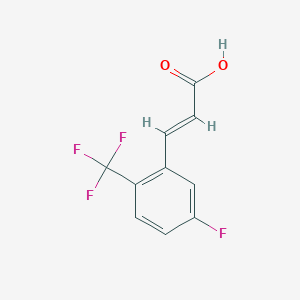

5-Fluoro-2-(trifluoromethyl)cinnamic acid

Description

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical and pharmaceutical sciences. wikipedia.org The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their properties, leading to enhanced performance in a wide range of applications, from pharmaceuticals and agrochemicals to materials science. wikipedia.orgstanford.edu An estimated one-fifth of all pharmaceutical drugs contain fluorine, a testament to its profound impact on biological activity. wikipedia.org

The introduction of fluorine (F) or a trifluoromethyl (-CF3) group into an organic molecule can significantly modify its physicochemical and biological characteristics. rsc.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to increased metabolic stability, meaning fluorinated drugs are often broken down more slowly in the body, extending their therapeutic effect. tandfonline.comalfa-chemistry.com

Furthermore, these substituents can enhance lipophilicity, which influences how easily a compound can pass through cell membranes, potentially improving its bioavailability. alfa-chemistry.comresearchgate.net The trifluoromethyl group, in particular, is known to increase lipophilicity and is often used to improve a drug's ability to penetrate biological tissues. rsc.orgmdpi.com This group's unique combination of high electronegativity, stability, and size makes it a valuable tool in drug design. mdpi.com

Fluorine and trifluoromethyl groups are potent electron-withdrawing groups, a property that stems from fluorine's status as the most electronegative element. tandfonline.comwikipedia.orgnih.gov This electronic effect can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, absorption, and interaction with biological targets. alfa-chemistry.comresearchgate.net For instance, the introduction of fluorine can reduce the basicity of amine compounds, which can lead to better membrane permeation and improved bioavailability. tandfonline.com

Overview of Cinnamic Acid Derivatives in Organic Synthesis

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in the plant kingdom, found in sources like cinnamon, honey, fruits, and vegetables. nih.govnih.govwikipedia.org They are central intermediates in the biosynthesis of numerous natural products. wikipedia.org

The structure of cinnamic acid, featuring a phenyl ring, a carboxylic acid group, and an alkene double bond, makes it a highly versatile scaffold for organic synthesis. nih.gov Each of these functional groups can be modified to create a vast library of derivatives with diverse chemical and biological properties. nih.govbeilstein-journals.org Cinnamic acid derivatives are used as precursors and intermediates in the production of flavors, fragrances, dyes, and pharmaceuticals, including the sweetener aspartame. wikipedia.orgscience.govacs.org Their broad spectrum of reported biological activities, including antimicrobial and anticancer properties, has made them attractive targets for drug discovery and development. nih.govnih.govscience.gov

The history of cinnamic acid is intertwined with early investigations into natural resins and essential oils. In 1839, the German apothecary Eduard Simon isolated a liquid he called "styrol" (now styrene) from the resin of the American sweetgum tree. wikipedia.org Subsequent research in the 1840s and 1860s by chemists like Emil Kopp and Marcelin Berthelot established that cinnamic acid could be decarboxylated to form a compound, "cinnamene," which was identical to styrol. wikipedia.org The trans isomer of cinnamic acid, the more common form found in nature, was first isolated in 1872 from natural balsams by F. Beilstein and A. Kuhlberg. acs.org A classic method for its synthesis, the Perkin reaction, was also developed during this era, reacting benzaldehyde (B42025) with acetic anhydride (B1165640). acs.orgjocpr.com Since these early discoveries, research into cinnamic acid has expanded dramatically, focusing on the synthesis of novel derivatives and the exploration of their pharmacological potential. researchgate.net

Positioning of 5-Fluoro-2-(trifluoromethyl)cinnamic Acid as a Model Compound

This compound serves as an exemplary model compound that merges the distinct advantages of both organofluorine chemistry and the cinnamic acid scaffold. Its structure incorporates the cinnamic acid backbone, known for its synthetic versatility and biological relevance, with two different types of fluorine substituents on the phenyl ring: a single fluorine atom and a trifluoromethyl group.

This specific arrangement of substituents makes it a valuable subject for scientific research. It allows for the study of the combined and potentially synergistic effects of both a single fluorine atom and a trifluoromethyl group on the chemical reactivity and properties of the cinnamic acid framework. The electron-withdrawing nature of both substituents is expected to significantly influence the electronic properties of the entire molecule. As a synthetic building block, it provides a pre-fluorinated scaffold for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where the unique properties imparted by fluorine are highly sought after.

Compound Information Tables

Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1184721-90-1 |

| Molecular Formula | C10H6F4O2 |

| IUPAC Name | (2E)-3-[5-fluoro-2-(trifluoromethyl)phenyl]-2-propenoic acid |

| Monoisotopic Mass | 234.0304 Da uni.lu |

List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C10H6F4O2 |

| Acetic anhydride | C4H6O3 |

| Aspartame | C14H18N2O5 |

| Benzaldehyde | C7H6O |

| Cinnamic acid | C9H8O2 |

Unique Structural Features and Synthetic Challenges

The structure of this compound is distinguished by the strategic placement of two highly electronegative moieties on its phenyl ring: a fluorine atom at the 5-position and a trifluoromethyl (CF3) group at the 2-position. This unique substitution pattern imparts distinct physicochemical properties that are central to its scientific interest.

Fluorine Atom: A single fluorine atom acts as a bioisostere for a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the acidity of nearby functional groups and influence the molecule's binding interactions with biological targets. researchgate.net

Cinnamic Acid Backbone: The core structure, comprising a benzene (B151609) ring attached to an acrylic acid group, provides a versatile framework that can be modified to tune biological efficacy. nih.gov

The synthesis of this compound presents notable challenges. The preparation of trifluoromethyl-substituted cinnamic acids often involves multi-step processes. For instance, methods like the aldol (B89426) condensation reaction between a substituted benzaldehyde (in this case, 5-fluoro-2-trifluoromethylbenzaldehyde) and acetaldehyde (B116499) require carefully controlled conditions and specific catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to achieve high purity and yield. google.com The introduction of the trifluoromethyl group itself onto an aromatic ring is a complex procedure in organic synthesis, often requiring specialized reagents and reaction pathways. nih.gov

Below is a table detailing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 231291-18-2 |

| Molecular Formula | C10H6F4O2 |

| Molecular Weight | 234.15 g/mol |

| IUPAC Name | (2E)-3-[5-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid |

| Predicted XlogP | 2.9 |

| Physical Form | Solid |

Data sourced from references uni.lujk-sci.com.

Rationale for Dedicated Academic Investigation

The dedicated academic investigation into this compound is driven by its potential as a valuable building block in the development of new pharmaceuticals and advanced materials. chemimpex.com The rationale is built upon established principles in medicinal chemistry where fluorination is a key strategy for optimizing drug candidates. mdpi.combohrium.com

The incorporation of trifluoromethyl groups is a widely used tactic in drug discovery to enhance a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net The increased lipophilicity conferred by the CF3 group can improve membrane permeability, while its metabolic stability can lead to a longer biological half-life. mdpi.com

Cinnamic acid derivatives themselves are a well-documented class of bioactive compounds. nih.gov By combining this proven scaffold with the advantageous properties of fluorine and trifluoromethyl groups, researchers aim to create novel derivatives with potentially superior potency, selectivity, and metabolic profiles. This makes this compound a prime candidate for synthetic modification and biological screening in various therapeutic areas, including oncology and infectious diseases. nih.govchemimpex.com The unique electronic and steric nature of the fluorinated substituents provides a powerful tool for fine-tuning interactions with specific biological targets, justifying its focused investigation in the broader search for new and effective chemical entities.

The following table compares the properties of the trifluoromethyl group to other common chemical groups, highlighting its unique characteristics in the context of drug design.

| Functional Group | Hansch π Value (Lipophilicity) | Steric Parameter (van der Waals radius, Å) | Electronic Effect |

| -H (Hydrogen) | 0.00 | 1.20 | Neutral |

| -Cl (Chlorine) | +0.71 | 1.80 | Electron-withdrawing |

| -CH3 (Methyl) | +0.56 | 2.00 | Electron-donating |

| -CF3 (Trifluoromethyl) | +0.88 | 2.44 | Strongly Electron-withdrawing |

This table illustrates how the trifluoromethyl group provides a unique combination of high lipophilicity and strong electron-withdrawing character, properties that are highly sought after in medicinal chemistry. Data adapted from reference mdpi.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[5-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTHHQOWFLXKQU-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420684 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231291-18-2 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 231291-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Halogenation Approaches

The assembly of the core aromatic structure, substituted with both fluorine and a trifluoromethyl group at specific positions, is a critical initial phase in the synthesis of the target molecule. This involves the strategic introduction of these halogen-containing functional groups onto a benzene (B151609) ring.

Preparation of Fluorinated Aromatic Intermediates

The creation of fluorinated aromatic intermediates is a foundational step. A key precursor for several synthetic routes is 1-fluoro-4-(trifluoromethyl)benzene. This compound serves as a versatile starting material for further functionalization. The introduction of a fluorine atom onto an aromatic ring can be a challenging transformation. Modern synthetic methods often employ transition metal catalysis to achieve this. For instance, palladium-catalyzed fluorination reactions have been developed for the conversion of aryl triflates or arylboronic acids into aryl fluorides. nih.govharvard.edu These methods offer a pathway to fluorinated arenes that can then be elaborated into more complex intermediates.

Another crucial intermediate is 5-fluoro-2-(trifluoromethyl)benzaldehyde (B1302119). This compound is commercially available and serves as a direct precursor for condensation reactions to form the cinnamic acid derivative. chemimpex.commanchesterorganics.comchemicalbook.comjk-sci.com Its synthesis would typically involve the formylation of a precursor like 1-fluoro-4-(trifluoromethyl)benzene.

Introduction of Trifluoromethyl Groups

The trifluoromethyl (CF3) group significantly influences a molecule's electronic properties, lipophilicity, and metabolic stability, making its introduction a key step in the synthesis of many specialized chemicals. The CF3 group is a strong electron-withdrawing group. rsc.org

Several methods exist for installing a trifluoromethyl group onto an aromatic ring. Historically, reactions like the Swarts reaction, which uses antimony fluorides, were employed. Modern approaches often involve copper-mediated trifluoromethylation of haloarenes using reagents like trifluoromethyltrimethylsilane (TMSCF3) or specialized copper-based trifluoromethylating agents. For example, a halo-substituted fluorobenzene (B45895) could be subjected to trifluoromethylation to yield a precursor like 1-fluoro-4-(trifluoromethyl)benzene.

Direct Synthesis Routes to 5-Fluoro-2-(trifluoromethyl)cinnamic Acid

With the key precursor, 5-fluoro-2-(trifluoromethyl)benzaldehyde, in hand, the subsequent step involves the formation of the α,β-unsaturated carboxylic acid structure characteristic of cinnamic acids. This is typically achieved through condensation or cross-coupling reactions.

Condensation Reactions (e.g., Knoevenagel, Perkin Variants)

Condensation reactions are a classical and widely used approach for the synthesis of cinnamic acids from aromatic aldehydes.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. rsc.orgnih.govresearchgate.net For the synthesis of this compound, 5-fluoro-2-(trifluoromethyl)benzaldehyde would be reacted with malonic acid. The reaction is typically catalyzed by an amine base like pyridine (B92270) or piperidine. The intermediate product undergoes decarboxylation to yield the final cinnamic acid. rsc.orgias.ac.in More environmentally friendly approaches, utilizing catalysts like proline in solvents such as ethanol, have also been developed. nih.gov

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | General Outcome |

|---|---|---|---|

| 5-Fluoro-2-(trifluoromethyl)benzaldehyde | Malonic Acid | Pyridine/Piperidine | Formation of the corresponding cinnamic acid via condensation and decarboxylation. |

| Aromatic Aldehydes | Malonic Acid | Proline/Ethanol | A greener alternative leading to p-hydroxycinnamic diacids and subsequently cinnamic acids. nih.gov |

| Benzaldehyde (B42025) | Malonic Acid | Ammonium (B1175870) Salts (Solvent-free) | Solid-phase reaction yielding cinnamic acid. |

The Perkin reaction is another established method that produces α,β-unsaturated aromatic acids. byjus.com This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. byjus.com To synthesize the target compound via this route, 5-fluoro-2-(trifluoromethyl)benzaldehyde would be treated with acetic anhydride and an acetate (B1210297) salt, such as sodium or potassium acetate. The reaction requires heating and results in the formation of the desired cinnamic acid derivative.

| Aromatic Aldehyde | Acid Anhydride | Base Catalyst | Typical Product |

|---|---|---|---|

| 5-Fluoro-2-(trifluoromethyl)benzaldehyde | Acetic Anhydride | Sodium Acetate or Potassium Acetate | This compound |

| Benzaldehyde | Acetic Anhydride | Potassium Acetate | Cinnamic Acid |

Cross-Coupling Strategies for Cinnamic Acid Formation

Modern organic synthesis frequently employs palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity.

The Heck reaction provides a powerful method for the synthesis of substituted alkenes. It involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. ajol.info To form this compound, a suitable aryl halide, such as 2-bromo-4-fluoro-1-(trifluoromethyl)benzene, could be coupled with acrylic acid or an acrylate (B77674) ester (e.g., ethyl acrylate). The use of an acrylate ester would be followed by a hydrolysis step to yield the final carboxylic acid. This palladium-catalyzed method is known for its tolerance of a wide variety of functional groups, making it a versatile tool for the synthesis of complex cinnamic acid derivatives. ajol.info

| Aryl Halide/Triflate | Alkene | Palladium Catalyst | Base | Potential Product |

|---|---|---|---|---|

| 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene | Acrylic Acid or Ethyl Acrylate | Pd(OAc)₂, PdCl₂(PPh₃)₂, or other Pd(0)/Pd(II) complexes | Triethylamine, K₂CO₃, etc. | This compound (or its ester) |

| Aryl Bromides | Sodium Acrylate | Palladium N-heterocyclic carbene complex | Inorganic/Organic Bases | Cinnamic acid derivatives. ajol.info |

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of cinnamic acid derivatives. The Mizoroki-Heck reaction, in particular, offers a direct method for the formation of the olefinic bond by coupling an aryl halide with an alkene. mdpi.com For the synthesis of this compound, a plausible and efficient route involves the Heck reaction between 1-bromo-5-fluoro-2-(trifluoromethyl)benzene and an acrylic acid ester, followed by hydrolysis.

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from palladium(II) precursors like palladium acetate (Pd(OAc)₂). A phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine, is often used to stabilize the catalyst and promote the reaction. nih.gov The choice of base, solvent, and temperature is crucial for optimizing the yield and selectivity of the reaction.

Table 1: Representative Conditions for Palladium-Catalyzed Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 1-bromo-5-fluoro-2-(trifluoromethyl)benzene | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | Triethylamine (Et₃N) | N,N-Dimethylformamide (DMF) | Methyl 5-fluoro-2-(trifluoromethyl)cinnamate |

This oxidative Heck-type reaction can also be performed with arylboronic acids, providing an alternative pathway to the desired cinnamate (B1238496) derivatives. mdpi.com The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by olefin insertion and subsequent β-hydride elimination to form the cinnamate product and regenerate the catalyst. nih.gov

Stereoselective Synthesis of this compound and its Analogues

Controlling the stereochemistry of the olefinic bond and introducing chirality are critical aspects of synthesizing biologically active molecules.

Control of (E/Z) Isomerism at the Olefinic Bond

The geometry of the double bond in cinnamic acids is crucial for their biological activity, with the (E)-isomer often being the thermodynamically more stable and desired product. In palladium-catalyzed Heck reactions, the stereochemical outcome is typically controlled by the syn-addition of the aryl group and the palladium catalyst to the alkene, followed by syn-elimination of the palladium hydride, which generally favors the formation of the (E)-isomer. nih.gov

Alternative methods, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide excellent control over the (E/Z) isomerism. The HWE reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, is a powerful tool for stereoselectively synthesizing (E)-cinnamic acid esters. The use of specific reaction conditions, such as the choice of base (e.g., NaH) and solvent (e.g., THF), can be optimized to achieve high (E)-selectivity. Conversely, modifications to the phosphonate reagent and reaction conditions can be employed to favor the (Z)-isomer. nih.gov

Chiral Auxiliary-Based Approaches

When enantiopure products are desired, chiral auxiliaries can be employed to direct the stereochemical course of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directing a subsequent reaction to occur with a specific stereochemical outcome. After the desired transformation, the auxiliary is removed. researchgate.net

In the context of synthesizing chiral analogues of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the acrylic acid moiety. researchgate.net Subsequent conjugate addition or other C-C bond-forming reactions at the β-position of the acrylate could then proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. While specific applications to this compound are not widely documented, this strategy is a well-established method for the asymmetric synthesis of related fluorinated compounds. cyu.frbioorganica.com.ua

Asymmetric Catalysis in Cinnamic Acid Synthesis

Asymmetric catalysis represents a more atom-economical approach to enantiomerically enriched compounds, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. chimia.ch For the synthesis of chiral analogues of this compound, several asymmetric catalytic strategies could be envisioned.

For instance, an asymmetric Heck reaction could be employed, using a palladium catalyst complexed with a chiral ligand. This approach could potentially establish a stereocenter during the C-C bond formation. Furthermore, asymmetric hydrogenation of the olefinic bond of this compound using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) would be a direct method to produce chiral 3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid. The field of organocatalysis also offers powerful methods for the asymmetric functionalization of α,β-unsaturated systems, which could be applied to derivatives of the target cinnamic acid. researchgate.net

Advanced Functionalization Strategies for this compound

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Carboxylic Acid Functionalization (e.g., esterification, amidation)

The carboxylic acid moiety can be readily converted into esters and amides, which often exhibit modified biological activities and physicochemical properties compared to the parent acid.

Esterification: Esters of cinnamic acids can be synthesized through various methods. The classic Fischer esterification, involving reaction of the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄), is a common and straightforward approach. sapub.org For more sensitive substrates or to achieve higher yields, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used. mdpi.com This method allows for the formation of esters under mild conditions.

Amidation: The synthesis of amides from this compound can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. nih.gov Alternatively, peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple the carboxylic acid with an amine, avoiding the need for the often harsh conditions required for acyl chloride formation. researchgate.net

Table 2: Common Reagents for Carboxylic Acid Functionalization

| Transformation | Reagent(s) | Product Class |

| Esterification | Alcohol (ROH), H₂SO₄ | Ester |

| Esterification | Alcohol (ROH), EDC, DMAP | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide |

| Amidation | Amine (R₂NH), DCC or HATU | Amide |

These functionalization strategies enable the creation of libraries of ester and amide derivatives of this compound for further investigation in various scientific fields.

Transformations Involving the Olefinic Moiety

The olefinic double bond in the acrylic acid side chain of this compound is a key site for chemical transformations. The electron-withdrawing nature of the 5-fluoro-2-(trifluoromethyl)phenyl group renders the double bond electron-deficient, influencing its reactivity towards various reagents.

A primary and highly valuable transformation is the selective reduction of the carbon-carbon double bond to yield 5-Fluoro-2-(trifluoromethyl)phenylpropanoic acid. This is typically achieved through catalytic hydrogenation. A variety of catalyst systems are effective for the hydrogenation of cinnamic acid derivatives, often demonstrating high chemoselectivity by reducing the C=C bond without affecting the carboxylic acid group or the aromatic ring. chemmethod.com Transfer hydrogenation, which uses a hydrogen donor like formic acid in place of pressurized hydrogen gas, represents a milder and often more practical approach. chemmethod.com Rhodium-based catalysts, in particular, have shown high efficiency and selectivity in this type of transformation. chemmethod.com

| Catalyst System | Hydrogen Source | Key Feature | Reference |

|---|---|---|---|

| [RhCl(COD)]₂ / Triethylamine | Formic Acid (HCOOH) | Efficient and selective transfer hydrogenation of the C=C bond under mild conditions. | chemmethod.com |

| Rhodium(I)-Bis(phosphine) Complexes | H₂ Gas | Used in asymmetric hydrogenation to produce chiral products. | uni-tuebingen.de |

| Palladium on Carbon (Pd/C) | H₂ Gas | Commonly used heterogeneous catalyst, though may require harsher conditions. | chemmethod.com |

| Ruthenium on Carbon (Ru/C) | H₂ Gas | Effective heterogeneous catalyst, but can sometimes lead to over-reduction of the aromatic ring. | chemmethod.com |

Beyond reduction, the electron-deficient nature of the olefinic bond makes it a suitable Michael acceptor for nucleophilic conjugate additions. It can also participate in various cycloaddition reactions and other radical additions to further functionalize the side chain. acs.org

Late-Stage Functionalization of the Aromatic Ring

Late-stage functionalization (LSF) refers to the introduction of new functional groups onto a complex molecule at a late step in the synthesis, which is a powerful strategy for rapidly creating molecular diversity. nih.gov For this compound, LSF would involve reactions on the aromatic ring. The feasibility and regioselectivity of such reactions are dictated by the electronic properties of the existing fluoro and trifluoromethyl substituents.

Both the fluorine atom and the trifluoromethyl group are electron-withdrawing by induction, making the aromatic ring significantly deactivated towards traditional electrophilic aromatic substitution (SEAr). vaia.comlibretexts.orguomustansiriyah.edu.iq The directing effects of these groups determine the position of any incoming electrophile.

Trifluoromethyl (-CF₃) Group: This is a powerful deactivating group that strongly withdraws electron density from the ring, primarily through an inductive effect (-I). nih.govresearchgate.net It is a meta-director. vaia.comyoutube.com

Fluoro (-F) Group: This group is deactivating due to its strong inductive withdrawal (-I effect) but is an ortho, para-director because its lone pairs can donate electron density through resonance (+M effect). wikipedia.orgresearchgate.net

In the case of this compound, the directing effects of the two groups are mostly convergent. The -CF₃ group at position 2 directs incoming electrophiles to position 4. The -F group at position 5 directs to positions 2 (blocked), 4, and 6. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, with C4 being electronically favored by both groups. However, the profound deactivation of the ring means that harsh reaction conditions would likely be required for reactions such as nitration, halogenation, or sulfonation.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| -CF₃ | C2 | Strongly deactivating (-I) | meta-director | C4, C6 |

| -F | C5 | Deactivating (-I), but o,p-directing (+M) | ortho, para-director | C4, C6 |

Modern synthetic methods offer alternatives to classical SEAr for LSF. Transition metal-catalyzed C–H activation is a prominent strategy for functionalizing otherwise inert C–H bonds. nih.gov This approach could potentially enable the introduction of alkyl, aryl, or other groups at specific positions on the ring under milder conditions than traditional methods.

Another potential LSF pathway is nucleophilic aromatic substitution (SNAr). The presence of strong electron-withdrawing groups can make the aromatic ring susceptible to attack by strong nucleophiles, potentially leading to the displacement of the fluorine atom. researchgate.netscispace.comacs.org This strategy provides a complementary method to introduce a variety of nitrogen, oxygen, or sulfur-based nucleophiles onto the aromatic core. scispace.comacs.org

Chemical Reactivity and Mechanistic Investigations

Reactions at the Cinnamic Acid Moiety

The acrylic acid portion of the molecule, featuring a carbon-carbon double bond conjugated with a carboxylic acid, is a primary site of chemical reactivity. The electron-withdrawing nature of the substituted phenyl ring enhances the electrophilic character of the double bond.

Electrophilic Addition Reactions Across the Double Bond

Electrophilic addition is a characteristic reaction of alkenes, where an electrophile attacks the electron-rich double bond. libretexts.orgsavemyexams.com In the case of cinnamic acids, the reaction is initiated by the attack of an electrophile on the β-carbon of the double bond. This process is influenced by the electronic nature of the substituents on the aromatic ring.

For 5-Fluoro-2-(trifluoromethyl)cinnamic acid, the presence of two strong electron-withdrawing groups (F and CF₃) on the phenyl ring deactivates the double bond towards electrophilic attack compared to unsubstituted cinnamic acid. Despite this deactivation, reactions with potent electrophiles can still occur.

A notable example of this reaction type is the nitration of cinnamic acid derivatives. Studies have shown that the reaction of cinnamic acids with nitric acid in a sulfuric acid medium results in the primary attack of the nitronium ion (NO₂⁺) at the β-carbon of the alkene. rsc.org This leads to the formation of a carbocation intermediate at the α-carbon, which is subsequently trapped by a nucleophile (e.g., water or nitrate) to form addition products like nitroalcohols or nitro-nitrates. rsc.org In some cases, these intermediates can undergo further reactions, such as decomposition to nitrobenzaldehydes. rsc.org Another study involving cerium(IV) ammonium (B1175870) nitrate (B79036) demonstrated an unusual ipso-substitution where the carboxylic acid group was replaced by a nitro group, proceeding through an electrophilic attack on the double bond. cdnsciencepub.comcdnsciencepub.com

Table 1: Expected Outcome of Electrophilic Addition to this compound

| Reactant (Electrophile) | Expected Intermediate/Product | Mechanistic Notes |

| H-X (e.g., HBr) | 3-Bromo-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid | Follows Markovnikov's rule, with the electrophile (H⁺) adding to the α-carbon and the nucleophile (Br⁻) adding to the β-carbon to form a more stable benzylic carbocation. |

| Br₂ | 2,3-Dibromo-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid | Proceeds via a cyclic bromonium ion intermediate, typically resulting in anti-addition of the two bromine atoms. |

| HNO₃/H₂SO₄ | Addition products (nitroalcohol) | The nitronium ion (NO₂⁺) acts as the electrophile, attacking the β-carbon. rsc.org |

Nucleophilic Addition Reactions

Nucleophilic conjugate addition, or 1,4-addition, is a key reaction for α,β-unsaturated carbonyl compounds. wikipedia.org The β-carbon in these systems is electrophilic due to resonance with the carbonyl group. In this compound, the strong inductive electron-withdrawing effects of the ortho-CF₃ and meta-F substituents significantly enhance the electrophilicity of the β-carbon, making it highly susceptible to attack by nucleophiles. nih.gov

The reaction mechanism involves the attack of a nucleophile on the β-carbon, which pushes the π-electrons onto the α-carbon, forming an enolate intermediate. This enolate is then protonated (or reacts with another electrophile) to yield the final saturated product. wikipedia.org A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. The increased electrophilicity of the double bond in trifluoromethyl-substituted styrenes makes them particularly good substrates for such additions. acs.org

Radical Reactions and Radical Cascade Processes

The double bond of cinnamic acid derivatives is also reactive towards radical species. The addition of a radical to the alkene initiates a chain reaction or can be part of a more complex cascade process. cmu.edu Research has shown that trifluoromethyl radicals (CF₃•), generated from various sources, readily add to styrenes and other alkenes. acs.orgresearchgate.net

A significant reaction in this category is the decarboxylative functionalization of cinnamic acids. For instance, electrochemical methods can induce a pseudo-Kolbe type decarboxylation, where a one-electron oxidation of the carboxylate generates a radical cation, initiating further reactions at the double bond. nih.gov Similarly, photoredox catalysis can be used for the decarboxylative fluorination of aliphatic carboxylic acids, a process involving radical intermediates. nih.gov These studies highlight the propensity of the cinnamic acid scaffold to engage in radical transformations, often initiated at the carboxyl group or by direct addition to the alkene. Such radical cascade reactions are powerful tools for building complex fluorinated molecules. researchgate.netsciencedaily.comresearchgate.net

Michael Addition Reactions

The Michael addition is a specific and widely utilized type of nucleophilic conjugate addition, typically involving a soft nucleophile such as an enolate derived from a 1,3-dicarbonyl compound (e.g., diethyl malonate). researchgate.net The reaction proceeds by the 1,4-addition of the nucleophile to the α,β-unsaturated system.

As discussed under nucleophilic additions, the electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. The reaction provides a powerful method for carbon-carbon bond formation. While some studies note that direct catalytic additions to α,β-unsaturated carboxylic acids can be challenging, the reaction is well-established for their ester and amide derivatives. rsc.org The use of various nucleophiles, including organometallic reagents, thiols, and amines, has been extensively documented for cinnamic acid derivatives and other activated olefins. srce.hrnsf.govbham.ac.uk

Reactivity of Fluorine and Trifluoromethyl Substituents

The F and CF₃ groups are not merely spectators; they actively modulate the reactivity of the aromatic ring through their potent electronic effects.

Influence on Aromatic Electrophilic/Nucleophilic Substitution

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. libretexts.org

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms (a powerful -I inductive effect). It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. youtube.com

In this compound, the ring is severely deactivated due to the presence of two electron-withdrawing groups and the deactivating vinylcarboxylic acid side chain. Electrophilic substitution would be extremely sluggish. However, if forced, the regiochemical outcome would be determined by the directing effects of the substituents. The -CF₃ group at C2 directs to C4. The -F group at C5 directs to C4 and C6. The concerted directing effect to position C4 makes it the most likely site for substitution, though the reaction would require harsh conditions.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CF₃ | C2 | Strong -I | Strongly Deactivating | meta (to C4, C6) |

| -F | C5 | Strong -I, Moderate +R | Deactivating | ortho, para (to C4, C6) |

| -CH=CHCOOH | C1 | -I, -R | Deactivating | meta (to C3, C5) |

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is the substitution of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

The aromatic ring of this compound is highly electron-deficient and is therefore activated for SₙAr. The fluorine atom at C5 could potentially serve as a leaving group. Its departure would be activated by the strong electron-withdrawing -CF₃ group in the ortho position and the vinylcarboxylic acid group in the para position. In SₙAr reactions, fluoride (B91410) is often a surprisingly good leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's powerful inductive effect. masterorganicchemistry.comlibretexts.orgacs.org Therefore, treatment with a strong nucleophile could lead to the displacement of the fluorine atom.

C-F Bond Activation in CF3 Group

While specific studies on the C-F bond activation of the trifluoromethyl group in this compound are not extensively documented in the current literature, the reactivity of trifluoromethylarenes has been a subject of considerable research. The C-F bond is the strongest single bond to carbon, and its activation presents a significant chemical challenge. However, methods for the selective activation of a single C-F bond in a trifluoromethyl group have been developed, often employing transition metal catalysts. nih.govrsc.org

For trifluoromethyl arenes, catalytic reduction to difluoromethyl arenes (ArCF3 to ArCHF2) has been achieved using a combination of palladium and copper catalysts. nih.gov Mechanistic studies of these transformations suggest that the reaction pathway can be complex, sometimes involving unexpected intermediates that lead to high selectivity for mono-defluorination. rsc.org The presence of an ortho-silyl group has also been shown to assist in the catalytic thiolation and azidation of a single C-F bond in trifluoromethylarenes, a reaction catalyzed by ytterbium triflate. nih.govamericanelements.com These reactions proceed under mild conditions and avoid over-defluorination. nih.gov Given these precedents, it is plausible that under specific catalytic conditions, the CF3 group of this compound could undergo selective C-F bond activation. The reaction's feasibility would likely depend on the choice of catalyst, reagents, and reaction conditions.

Table 1: Examples of Catalytic Systems for C-F Bond Activation in Trifluoromethyl Arenes

| Catalytic System | Transformation | Reference |

| Palladium(II) acetate (B1210297) / Copper co-catalyst | ArCF3 → ArCHF2 | nih.gov |

| Ytterbium triflate | Thiolation/Azidation of ArCF3 | nih.gov |

Mechanistic Pathways of Key Transformations

Detailed mechanistic studies specifically for this compound are limited. However, by examining the known reactions of cinnamic acids and trifluoromethylated aromatic compounds, plausible mechanistic pathways for its key transformations can be inferred.

The elucidation of reaction intermediates is crucial for understanding reaction mechanisms. For transformations involving the trifluoromethyl group, radical intermediates are often proposed. For instance, in visible-light-induced radical cascade trifluoromethylation/cyclization reactions, the trifluoromethyl radical (•CF3) is a key intermediate. nih.gov The involvement of such radical species can be probed using radical scavengers like 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO), which would inhibit the reaction if a radical pathway is operative. nih.gov

In the context of C-F bond activation, the formation of difluoromethyl radical intermediates has also been suggested. researchgate.net Furthermore, decarboxylative functionalization of cinnamic acids can proceed through various intermediates depending on the reaction conditions. For example, metal-free decarboxylative reactions of α,β-unsaturated carboxylic acids can be promoted by hypervalent iodine reagents. researchgate.net In transition metal-catalyzed decarboxylative cross-coupling reactions, the mechanism often involves the formation of metal-carboxylate species, followed by extrusion of CO2 to generate a vinyl-metal intermediate. researchgate.net

Catalysts and reagents play a pivotal role in directing the outcome of reactions involving this compound. The choice of catalyst can determine which functional group reacts and the nature of the transformation.

For instance, in the context of C-F bond activation of the trifluoromethyl group, a combination of palladium and copper catalysts has been shown to be effective for selective mono-defluorination of trifluoromethyl arenes. nih.gov The addition of a copper co-catalyst can restore reactivity and steer the reaction towards the formation of the difluoromethyl product. nih.gov Lewis acids, such as ytterbium triflate, can also catalyze the functionalization of a single C-F bond. nih.gov

In reactions involving the carboxylic acid moiety, such as decarboxylative fluorination, photoredox catalysis has emerged as a powerful tool. nih.govorganic-chemistry.org Visible light-promoted reactions using photocatalysts like iridium complexes can facilitate the conversion of carboxylic acids to their corresponding fluorides. organic-chemistry.org The mechanism often involves an oxidative quenching pathway where the fluorinating reagent, such as Selectfluor®, initiates the photoredox cycle. nih.gov Similarly, visible-light-promoted oxidative cyclization of cinnamic acid derivatives to form coumarins can be achieved using a photocatalyst like xanthone (B1684191) in the presence of an oxidant. rsc.orgrsc.org

The synthesis of trifluoromethylated compounds often relies on specific reagents that act as the trifluoromethyl source. Reagents such as Togni's reagent, Umemoto's reagents, and Langlois' reagent (CF3SO2Na) are commonly used to introduce the CF3 group via electrophilic, nucleophilic, or radical pathways. orientjchem.orgsustech.edu.cn

Table 2: Selected Catalysts and Reagents and Their Roles in Related Transformations

| Catalyst/Reagent | Reaction Type | Role | Reference |

| Palladium/Copper Catalysts | C-F Bond Activation | Promotes selective mono-defluorination of ArCF3 | nih.gov |

| Ytterbium Triflate | C-F Bond Activation | Lewis acid catalyst for functionalization of ArCF3 | nih.gov |

| Iridium Photocatalyst | Decarboxylative Fluorination | Facilitates conversion of carboxylic acids to alkyl fluorides | organic-chemistry.org |

| Xanthone | Oxidative Cyclization | Photocatalyst for coumarin (B35378) synthesis from cinnamic acids | rsc.orgrsc.org |

| Togni's Reagent | Trifluoromethylation | Electrophilic trifluoromethylating agent | orientjchem.org |

| Langlois' Reagent (CF3SO2Na) | Trifluoromethylation | Source of trifluoromethyl radicals | orientjchem.org |

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. princeton.edufaccts.de A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the KIE can provide insights into the transition state structure. princeton.edu

While no specific KIE studies have been reported for this compound, studies on related systems demonstrate their utility. For example, a large KIE was observed in the hydrogen-transfer reaction from ascorbic acid, suggesting a significant role for quantum mechanical tunneling. rsc.org In the solvolysis of ethyl trifluoromethanesulfonate, deuterium (B1214612) isotope effects indicated a mechanism with significant nucleophilic solvent displacement character. researchgate.net

For reactions involving this compound, KIE studies could be designed to probe various mechanistic aspects. For example, in a decarboxylation reaction, substituting the α- or β-vinylic hydrogens with deuterium could help elucidate the mechanism of C-C bond cleavage. Similarly, in reactions involving C-H activation of the aromatic ring, deuterium labeling at specific positions could pinpoint which C-H bond is cleaved in the rate-determining step. Inverse KIEs can also be informative, as seen in the reductive elimination of methane (B114726) from a tungsten complex, which was attributed to an inverse equilibrium isotope effect. rutgers.edu Such studies would be invaluable in building a detailed understanding of the reaction mechanisms of this fluorinated cinnamic acid derivative.

Derivatization and Structure Property Relationships

Synthesis of Analogues and Derivatives of 5-Fluoro-2-(trifluoromethyl)cinnamic Acid

The structure of this compound offers three primary sites for chemical modification: the carboxylic acid group, the olefinic double bond, and the fluorinated phenyl ring. Derivatization at these positions allows for the fine-tuning of the molecule's physicochemical properties.

The carboxylic acid functional group is readily converted into a variety of derivatives, including esters, amides, and hydrazides, which can alter the compound's lipophilicity, solubility, and biological interactions.

Esters: Esterification of this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netsapub.orgmedcraveonline.comuns.ac.id This equilibrium-driven reaction is typically performed using an excess of the alcohol to favor ester formation. uns.ac.id

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride intermediate. This is accomplished by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. oc-praktikum.de The resulting (E)-3-(5-fluoro-2-(trifluoromethyl)phenyl)prop-2-enoyl chloride can then be reacted with a wide range of alcohols to yield the corresponding esters under milder conditions than Fischer esterification.

Amides: The synthesis of amide derivatives follows a similar strategy. The pre-formed acyl chloride is highly reactive towards primary and secondary amines, affording the corresponding N-substituted amides. nih.gov Another effective method involves the use of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which facilitate the direct formation of an amide bond between the carboxylic acid and an amine. nih.gov For instance, the synthesis of various trifluoromethylcinnamanilides has been accomplished by reacting trifluoromethyl-substituted cinnamic acids with anilines in the presence of phosphorus trichloride (B1173362) (PCl₃) under microwave irradiation. researchgate.net This approach is applicable for generating a library of amide derivatives from this compound.

Hydrazides: Hydrazides are typically synthesized from the corresponding esters. Reacting a methyl or ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent would yield the corresponding hydrazide. chemicalbook.com This derivative serves as a key intermediate for the synthesis of various heterocyclic compounds.

The exocyclic double bond in the acrylic acid side chain is susceptible to addition reactions, allowing for the saturation of the chain and the introduction of new functional groups.

Hydrogenation: The double bond can be reduced via catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under an atmosphere of hydrogen gas. google.com This process would convert this compound into 3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid, removing the rigidity of the double bond and increasing the conformational flexibility of the side chain. Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol (B130326) in the presence of a rhodium catalyst, offers an alternative method that avoids the need for pressurized hydrogen gas. soton.ac.uk

Halogenation: The double bond can undergo electrophilic addition with halogens. For example, the bromination of trans-cinnamic acid with molecular bromine (Br₂) typically proceeds via an anti-addition mechanism, leading to the formation of a racemic mixture of the erythro-2,3-dibromo-3-phenylpropanoic acid. researchgate.netrsc.orgyoutube.comcsub.edu This stereospecific reaction involves a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. youtube.com A similar outcome would be expected for the bromination of this compound.

While the phenyl ring of this compound is electron-deficient and thus deactivated towards electrophilic aromatic substitution, further functionalization is theoretically possible, with the regiochemical outcome dictated by the directing effects of the existing substituents.

The trifluoromethyl group (-CF₃) is a powerful deactivating group and a strong meta-director due to its potent electron-withdrawing inductive effect. researchgate.netresearchgate.net The fluorine atom (-F) is also deactivating due to its inductive effect, but it is an ortho, para-director because of its ability to donate electron density through resonance.

In the case of this compound, the positions on the aromatic ring are influenced as follows:

Position 3: ortho to -F and meta to -CF₃.

Position 4: meta to both -F and -CF₃.

Position 6: ortho to -CF₃ and meta to -F.

Considering these effects, electrophilic substitution reactions, such as nitration, would be challenging. However, if a reaction were to occur, the incoming electrophile would most likely be directed to position 3, which is activated by the para-directing fluorine atom (relative to the C1 position) and only deactivated by the meta-directing trifluoromethyl group. Nitration of fluorotoluenes with nitric acid over solid acid catalysts has shown regioselective outcomes influenced by the positions of the fluoro and methyl groups, illustrating the controlling nature of substituents in such reactions. rsc.org Nucleophilic aromatic substitution is generally difficult on this ring unless additional activating groups are present. google.com

Impact of Fluorination on Electronic and Steric Properties of Derivatives

The presence of both fluorine and trifluoromethyl substituents imparts unique electronic and steric characteristics to the derivatives of this compound.

| Substituent | σmeta | σpara |

|---|---|---|

| -F | 0.34 | 0.05 |

| -CF3 | 0.44 | 0.57 |

Data adapted from Schwarzenbach et al. nih.gov

The strong electron-withdrawing nature of these substituents increases the acidity of the carboxylic acid group and influences the reactivity of the entire molecule. For example, the electron-deficient nature of the phenyl ring makes the olefinic double bond less susceptible to electrophilic attack compared to unsubstituted cinnamic acid.

The conformation of this compound and its derivatives is significantly influenced by the steric bulk of the ortho-trifluoromethyl group. In simple styrenes, the planar conformation is favored to maximize π-conjugation between the phenyl ring and the vinyl group. However, the presence of a bulky substituent at the ortho position introduces steric repulsion with the vinyl group, forcing the phenyl ring and the side chain out of planarity. This disruption of coplanarity raises the rotational barrier around the C(aryl)-C(alkenyl) single bond. researchgate.net

For this compound, the steric clash between the -CF₃ group and the acrylic acid moiety is expected to result in a non-planar ground-state conformation. This twisting reduces conjugation but alleviates steric strain. The exact dihedral angle would depend on the balance between these opposing electronic and steric effects. This inherent conformational bias will be propagated into its derivatives and can have significant implications for how these molecules interact with biological targets, as the three-dimensional shape is a critical determinant of molecular recognition. Studies on other ortho-substituted styrenes and aromatic amides have shown that such steric effects dramatically increase the barriers to rotation and can lead to stable atropisomers in certain cases. researchgate.netnih.gov

Correlation of Structural Features with Spectroscopic Signatures

The fluorine and trifluoromethyl substituents at the C5 and C2 positions, respectively, create a distinct electronic environment on the aromatic ring and the acrylic acid side chain of this compound. This electronic perturbation significantly impacts its interaction with electromagnetic radiation, leading to characteristic spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy.

The electron-withdrawing nature of the fluorine and trifluoromethyl groups has a pronounced deshielding effect on the nuclei within the molecule, leading to downfield chemical shifts in both ¹H and ¹³C NMR spectra compared to unsubstituted cinnamic acid.

In the ¹H NMR spectrum , the protons on the aromatic ring are expected to resonate at lower fields due to the reduced electron density. The vinylic protons (Hα and Hβ) of the acrylic acid chain are also influenced. The Hβ proton, being closer to the aromatic ring, experiences a more significant downfield shift. The trans-coupling constant (³J_HαHβ) is typically in the range of 15-16 Hz, characteristic of the (E)-isomer.

The ¹³C NMR spectrum will reflect the strong inductive effects of the fluorine and trifluoromethyl groups. The carbon atoms directly bonded to these groups (C5 and C2), as well as the carbon of the CF₃ group itself, will exhibit characteristic chemical shifts and C-F coupling constants. The carbonyl carbon of the carboxylic acid and the vinylic carbons will also be shifted downfield.

¹⁹F NMR spectroscopy is particularly informative for this molecule. Two distinct signals are expected: one for the aromatic fluorine and another for the trifluoromethyl group. The chemical shift of the CF₃ group typically appears in the range of -60 to -65 ppm (relative to CFCl₃), while the aromatic fluorine will have a different chemical shift, influenced by its position on the ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | |||

| H-3 | 7.50 - 7.70 | dd | J(H-F) ≈ 8-9, J(H-H) ≈ 2-3 |

| H-4 | 7.30 - 7.50 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2-3 |

| H-6 | 7.80 - 8.00 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |

| H-α | 6.50 - 6.70 | d | ³J(Hα-Hβ) ≈ 16 |

| H-β | 7.80 - 8.00 | d | ³J(Hα-Hβ) ≈ 16 |

| COOH | 12.0 - 13.0 | br s | |

| ¹³C NMR | |||

| C=O | 168 - 172 | s | |

| C-α | 120 - 125 | s | |

| C-β | 140 - 145 | s | |

| C-1 | 135 - 140 | q | ²J(C-F) ≈ 30-35 |

| C-2 | 125 - 130 (q) | q | ¹J(C-F) ≈ 270-280 |

| C-3 | 115 - 120 | d | ²J(C-F) ≈ 20-25 |

| C-4 | 130 - 135 | d | ³J(C-F) ≈ 5-10 |

| C-5 | 160 - 165 | d | ¹J(C-F) ≈ 250-260 |

| C-6 | 118 - 123 | d | ²J(C-F) ≈ 20-25 |

| CF₃ | 122 - 126 | q | ¹J(C-F) ≈ 270-280 |

| ¹⁹F NMR | |||

| Ar-F | -105 to -115 | m | |

| CF₃ | -60 to -65 | s |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The electronic structure of this compound, featuring an extended π-conjugation system from the phenyl ring through the double bond to the carbonyl group, governs its UV-Vis absorption properties. The presence of the fluoro and trifluoromethyl groups, acting as auxochromes and modifying the electronic density of the chromophore, influences the position and intensity of the absorption bands.

Compared to unsubstituted cinnamic acid, which typically shows a maximum absorption (λ_max) around 270-280 nm corresponding to the π→π* transition of the conjugated system, the absorption maximum for this compound is expected to be slightly shifted. The strong electron-withdrawing nature of the substituents can affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While fluorine can act as a weak π-donor through resonance, its inductive effect and the strong inductive effect of the CF₃ group are dominant, which may lead to a slight hypsochromic (blue) or bathochromic (red) shift depending on the interplay of these electronic effects in the excited state.

Detailed studies on related fluorinated cinnamic acids suggest that the introduction of electron-withdrawing groups generally leads to a bathochromic shift. Therefore, the λ_max for this compound is likely to be observed in the range of 280-300 nm.

Interactive Data Table: Expected UV-Vis Absorption Data

| Compound | Solvent | Expected λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Cinnamic Acid | Ethanol | ~273 | ~21,000 |

| This compound | Ethanol | 280 - 300 | 18,000 - 25,000 |

Note: The values for this compound are estimations based on the effects of similar substituents on the cinnamic acid chromophore.

Influence of Structure on Reaction Selectivity and Efficiency

The electronic and steric properties imparted by the 5-fluoro and 2-trifluoromethyl substituents significantly govern the selectivity and efficiency of derivatization reactions of this compound. These groups modulate the reactivity of the carboxylic acid function, the double bond, and the aromatic ring.

The synthesis of derivatives from this compound can be directed with a high degree of control due to the inherent electronic biases of the molecule.

Chemoselectivity: In reactions involving multiple functional groups, the carboxylic acid is the most reactive site for nucleophilic attack upon activation (e.g., formation of an acyl chloride or active ester). This allows for selective amidation or esterification without affecting the double bond or the aromatic ring under appropriate conditions.

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the existing substituents are crucial. The fluorine atom is an ortho-, para-director, while the trifluoromethyl and the cinnamoyl groups are meta-directors. The combined effect of these groups will dictate the position of incoming electrophiles, though the deactivating nature of the ring makes such reactions challenging. In reactions involving the double bond, such as additions, the regioselectivity is governed by the electronic nature of the conjugated system.

Stereoselectivity: The starting material is the thermodynamically more stable (E)-isomer. Many reactions, such as amide bond formation, proceed with retention of this stereochemistry. In reactions that create new stereocenters, the steric bulk of the ortho-trifluoromethyl group can influence the facial selectivity of the attack on the double bond, potentially leading to diastereoselective outcomes.

The reactivity of this compound can be benchmarked against other substituted cinnamic acids. The presence of two strong electron-withdrawing groups deactivates the aromatic ring towards electrophilic substitution more significantly than in cinnamic acids bearing electron-donating or single electron-withdrawing groups.

Conversely, the electrophilicity of the double bond is increased, making it more susceptible to nucleophilic attack in Michael-type additions. The acidity of the carboxylic proton is also enhanced compared to unsubstituted cinnamic acid due to the inductive stabilization of the carboxylate anion.

In transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, the electronic nature of the substituents on the aromatic ring can influence the reaction rate and efficiency. Electron-withdrawing groups can sometimes facilitate the oxidative addition step.

Interactive Data Table: Comparison of Reactivity Profiles

| Cinnamic Acid Derivative | Aromatic Ring Reactivity (Electrophilic Substitution) | Double Bond Reactivity (Nucleophilic Addition) | Carboxylic Acid Acidity (pKa) |

| 4-Methoxycinnamic acid (Electron-donating) | Activated | Decreased | Higher (less acidic) |

| Cinnamic acid (Unsubstituted) | Neutral | Moderate | ~4.4 |

| 4-Nitrocinnamic acid (Electron-withdrawing) | Deactivated | Increased | Lower (more acidic) |

| This compound | Strongly Deactivated | Significantly Increased | Significantly Lower (more acidic) |

Note: The table presents a qualitative comparison of reactivity trends.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Fluoro-2-(trifluoromethyl)cinnamic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is crucial for a complete structural assignment and to assess the purity of the synthesized compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and vinylic protons. The protons of the acrylic acid moiety, specifically the α- and β-vinylic protons, would appear as doublets with a large coupling constant (typically >15 Hz for a trans configuration), confirming the stereochemistry of the double bond. wiley-vch.de The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carboxylic acid group and the substituted phenyl ring. The aromatic region would display a complex splitting pattern due to the coupling between the three aromatic protons and the fluorine atom. The integration of these signals in the ¹H NMR spectrum serves as a primary method for assessing the relative purity of the compound. For comparison, in trans-cinnamic acid, the olefinic protons appear at approximately 6.43 ppm and the carboxylic acid proton is also observable. wiley-vch.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Key signals would include those for the carboxylic acid carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon atoms will show coupling with the directly attached fluorine atom (¹JCF) and potentially longer-range couplings (²JCF, ³JCF), which aids in their assignment. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluorine and trifluoromethyl substituents.

¹⁹F NMR Spectroscopy: Given the presence of two different fluorine environments, ¹⁹F NMR spectroscopy is particularly informative. The spectrum is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group. The chemical shift of the aromatic fluorine is sensitive to its position on the ring and the nature of the other substituents. biophysics.org The trifluoromethyl group will appear as a singlet, and its chemical shift provides a characteristic signature for this functional group. rsc.org The absence of extraneous fluorine signals is a strong indicator of the sample's purity.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Note: The following data are predicted based on the analysis of similar compounds and general spectroscopic principles, as direct experimental data for this specific compound is not readily available in the public domain.)

| Atom | Predicted Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) |

| ¹H NMR | ||

| Carboxylic acid (-COOH) | 12.0 - 13.0 | broad singlet |

| Vinylic β-H | 7.6 - 7.8 | Doublet, J ≈ 16 |

| Vinylic α-H | 6.4 - 6.6 | Doublet, J ≈ 16 |

| Aromatic-H | 7.2 - 7.9 | Multiplet |

| ¹³C NMR | ||

| Carbonyl (-COOH) | 168 - 172 | Singlet |

| Vinylic β-C | 140 - 145 | Singlet |

| Vinylic α-C | 120 - 125 | Singlet |

| Aromatic C-F | 160 - 165 | Doublet, ¹JCF ≈ 250 |

| Aromatic C-CF₃ | 130 - 135 | Quartet, ²JCF ≈ 30 |

| Other Aromatic C | 115 - 135 | Singlets or doublets due to F-coupling |

| Trifluoromethyl (-CF₃) | 120 - 125 | Quartet, ¹JCF ≈ 270 |

| ¹⁹F NMR | ||

| Aromatic-F | -110 to -120 | Multiplet |

| Trifluoromethyl (-CF₃) | -60 to -65 | Singlet |

While 1D NMR provides fundamental structural information, 2D NMR techniques are instrumental in unambiguously assigning complex spectra and confirming stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the vinylic and aromatic protons, helping to delineate the spin systems within the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, enabling the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the connectivity between the acrylic acid side chain and the substituted phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be used to confirm the trans stereochemistry of the double bond. A spatial correlation (NOE) would be expected between the vinylic protons and the adjacent aromatic protons, which would be absent or very weak in the corresponding cis isomer. The application of fluorine-detected 2D NMR experiments can also be highly valuable for assigning resonances and determining coupling constants in fluorinated compounds. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The broad O-H stretch of the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. docbrown.info The C=O stretching vibration of the carboxylic acid will give rise to a strong absorption band around 1700-1680 cm⁻¹. researchgate.net The C=C stretching of the alkene and the aromatic ring will appear in the 1650-1450 cm⁻¹ region. researchgate.net The C-F stretching vibrations for the aromatic fluorine and the trifluoromethyl group are expected in the 1350-1000 cm⁻¹ region. The out-of-plane C-H bending of the trans-disubstituted alkene will result in a strong band around 980-960 cm⁻¹.

Table 2: Predicted FT-IR Data for this compound (Note: The following data are predicted based on the analysis of similar compounds.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic/Vinylic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1680 | Strong |

| C=C stretch (Alkene) | 1640 - 1620 | Medium |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-F stretch (Aromatic) | 1250 - 1150 | Strong |

| C-F stretch (Trifluoromethyl) | 1350 - 1100 | Strong |

| C-H bend (trans-Alkene, out-of-plane) | 980 - 960 | Strong |

Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the alkene and the aromatic ring are typically strong in the Raman spectrum. The symmetric stretching of the trifluoromethyl group would also be expected to give a characteristic Raman signal. A comparative study of the IR and Raman spectra of cinnamic acid polymorphs has shown the utility of these techniques in distinguishing subtle structural differences. researchgate.net Similar detailed analysis for this compound would provide a complete vibrational profile of the molecule. For trans-Cinnamic acid, characteristic Raman shifts are observed and can be used for identification. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the molecular formula is C₁₀H₆F₄O₂ with a monoisotopic mass of approximately 234.03 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234. Subsequent fragmentation could involve the loss of a hydroxyl radical (·OH) to give a peak at m/z 217, and the loss of a carboxyl group (·COOH) leading to a fragment at m/z 189. Further fragmentation of the aromatic ring and the trifluoromethyl group would lead to a characteristic pattern. For the similar compound m-(Trifluoromethyl)cinnamic acid, the molecular ion is observed at m/z 216, with major fragments at m/z 215, 199, 171, and 151. nih.gov

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its major fragments with high accuracy, providing unequivocal evidence for the identity of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: The following data are predicted based on the analysis of similar compounds.)

| Ion | Predicted m/z | Description |

| [M]⁺ | 234 | Molecular Ion |

| [M-OH]⁺ | 217 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 189 | Loss of carboxyl group |

| [M-CO₂]⁺ | 190 | Loss of carbon dioxide |

| [M-CF₃]⁺ | 165 | Loss of trifluoromethyl radical |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula, C₁₀H₆F₄O₂, distinguishing it from other isobaric compounds. The technique provides a monoisotopic mass that is calculated from the masses of the most abundant isotopes of its constituent elements.

Predicted HRMS data for various adducts of the compound highlight the precision of this method. uni.lu For instance, the protonated molecule [M+H]⁺ is predicted to have an m/z of 235.03768, while the deprotonated molecule [M-H]⁻ is predicted at 233.02312. uni.lu These exact mass measurements are fundamental for confirming the identity of the compound in complex matrices or when verifying the outcome of a chemical synthesis.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 235.03768 |

| [M+Na]⁺ | 257.01962 |

| [M-H]⁻ | 233.02312 |

| [M+NH₄]⁺ | 252.06422 |

| [M+K]⁺ | 272.99356 |

| [M]⁺ | 234.02985 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. While specific experimental data for this compound is not detailed in the available literature, a characteristic pattern can be predicted based on the fragmentation of similar structures like cinnamic acid and other aromatic carboxylic acids. libretexts.orgresearchgate.net

Upon ionization, the molecule is expected to undergo specific bond cleavages. The most common fragmentation pathway for carboxylic acids involves the loss of the carboxyl group or parts of it. libretexts.org Key predicted fragmentation events for this compound would include:

Loss of the hydroxyl radical (•OH): Resulting in an [M-17]⁺ ion.

Loss of carbon dioxide (CO₂): A common fragmentation for cinnamic acids, leading to an [M-44]⁺ fragment ion following decarboxylation. researchgate.net

Loss of the carboxylic acid group (•COOH): Producing an [M-45]⁺ ion, which corresponds to the fluorinated trifluoromethyl styrene (B11656) cation. libretexts.org

Further fragmentation would likely involve the aromatic ring and the trifluoromethyl substituent, providing additional data points for confirming the molecular structure.

X-ray Crystallography

Determination of Solid-State Molecular Structure and Conformation

While a specific crystal structure for this compound is not publicly documented, its solid-state structure can be inferred from closely related fluorinated cinnamic acids. For example, the crystal structure of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid shows that the molecule adopts a largely planar conformation, which is characteristic of the trans-cinnamic acid framework. researchgate.net The phenyl ring, the acrylic acid side chain (–CH=CH–COOH), and the carboxyl group tend to lie in the same plane to maximize π-system conjugation. It is expected that this compound would adopt a similar trans configuration about the double bond, as this is the more thermodynamically stable isomer.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of strong and weak intermolecular interactions. Based on analyses of similar compounds, several key interactions are anticipated to direct the supramolecular assembly. researchgate.neted.ac.uk